Sivelestat sodium hydrate is a synthetic, low molecular weight, selective inhibitor of human neutrophil elastase (HNE), a serine protease produced by polymorphonuclear leukocytes and monocytes/macrophages [, , ]. Sivelestat has demonstrated its efficacy in various in vitro and in vivo models, highlighting its potential in mitigating inflammatory responses and protecting against tissue damage caused by excessive HNE activity [, , , , , , , , , , , , , , , , , , , , ].
Sivelestat is derived from the structural modifications of sulfonamide compounds, specifically designed to target human neutrophil elastase (HNE), a serine protease involved in inflammatory processes. Its classification as a sulfonamide derivative places it within a category of drugs known for their antibacterial properties, although Sivelestat's primary function is to modulate inflammatory responses rather than to act as an antibiotic.
The synthesis of Sivelestat involves several steps that optimize yield and minimize the isolation of intermediates. A notable method includes:
Sivelestat's molecular structure can be described as follows:
The three-dimensional conformation of Sivelestat allows it to effectively bind to the active site of human neutrophil elastase, thereby inhibiting its enzymatic activity .
Sivelestat participates in several chemical reactions relevant to its synthesis and mechanism of action:
Sivelestat functions primarily as an acyl-enzyme inhibitor of human neutrophil elastase. The mechanism involves:
Sivelestat exhibits several notable physical and chemical properties:
These properties are critical for ensuring effective delivery and bioavailability in clinical applications .
Sivelestat's primary application lies in the management of acute lung injury conditions such as ARDS. Its therapeutic benefits include:
Sivelestat (N-{2-[4-(2,2-Dimethylpropionyloxy)phenylsulfonylamino]benzoyl}aminoacetic acid) is a low-molecular-weight (434.5 Da) synthetic inhibitor that selectively and competitively targets neutrophil elastase. This serine protease, secreted by activated neutrophils during inflammation, exhibits a chymotrypsin-like activity optimal at neutral pH. Sivelestat binds to the active site of neutrophil elastase with high specificity, demonstrating half-maximal inhibitory concentration (IC₅₀) values of 19–49 nM for human leukocyte elastase. Its selectivity is highlighted by significantly weaker inhibition of pancreatic elastase (IC₅₀ = 5.6 μM) and minimal activity against other serine proteases like proteinase-3 or cathepsin G. The compound’s structure features a sulfonamide group that facilitates hydrogen bonding with key residues (His⁵⁷ and Ser¹⁹⁵) in the enzyme’s catalytic triad, while its dimethylpropionyloxy moiety engages in hydrophobic interactions within the S2 substrate pocket. This binding sterically hinders access to natural substrates such as elastin, collagen, and laminin, thereby preventing extracellular matrix degradation [1] [10].
Table 1: Selectivity Profile of Sivelestat
Enzyme Target | IC₅₀ Value | Biological Context |
---|---|---|
Neutrophil Elastase | 19–49 nM | Azurophil granules of neutrophils |
Pancreatic Elastase | 5.6 μM | Pancreatic secretions |
Proteinase 3 | >100 μM | Neutrophil granules |
Cathepsin G | >100 μM | Neutrophil granules |
Beyond direct elastase inhibition, Sivelestat modulates multiple inflammatory cascades through downstream signaling pathways. Network pharmacology analyses identify 118 potential targets, with six hub genes critical to its therapeutic effects: ERBB2 (receptor tyrosine kinase), GRB2 (adaptor protein), PTK2 (focal adhesion kinase), PTPN11 (tyrosine phosphatase), ESR1 (estrogen receptor), and CCND1 (cyclin D1). These targets converge on pathways regulating vascular permeability, leukocyte migration, and cytokine production. Experimentally, Sivelestat suppresses lipopolysaccharide-induced phosphorylation of PTK2 (FAK), a kinase integral to Toll-like receptor 4 (TLR4) signaling and neutrophil adhesion. In liver ischemia-reperfusion models, it reduces TLR4 expression and downstream interleukin-1 receptor-associated kinase activation, blunting nuclear factor-kappa B (NF-κB) translocation and pro-inflammatory gene transcription. This multi-target engagement explains Sivelestat’s efficacy in diverse inflammatory conditions beyond acute lung injury, including pulmonary arterial hypertension and extracorporeal circulation-induced inflammation [1] [3] [9].
Sivelestat preserves vascular integrity by targeting adhesion molecules and junctional proteins. In animal models of acute lung injury, it inhibits lipopolysaccharide-induced overexpression of intercellular adhesion molecule-1 (ICAM-1) and vascular cell adhesion molecule-1 (VCAM-1) on pulmonary endothelial cells, reducing neutrophil adherence and transmigration. Mechanistically, this occurs via suppression of elastase-mediated proteolysis of endothelial junctional proteins (e.g., VE-cadherin) and inhibition of elastase-dependent protease-activated receptor-2 (PAR-2) activation. PAR-2 signaling triggers RhoA/Rho kinase-mediated cytoskeletal contraction, leading to intercellular gap formation. Additionally, Sivelestat upregulates the angiotensin-converting enzyme 2 (ACE2)/angiotensin-(1–7)/Mas receptor axis, which counteracts angiotensin II-induced endothelial dysfunction. ACE2 restoration enhances endothelial barrier function by stabilizing cortical actin and reducing actin stress fiber formation, thereby diminishing vascular leakage in lung tissues [3] [7] [9].
Sivelestat exerts profound effects on cytokine networks by interrupting elastase-dependent amplification loops. Neutrophil elastase cleaves pro-interleukin-1β to its active form and induces interleukin-8 (CXCL8) synthesis via TLR4/MyD88/NF-κB pathways. In Klebsiella pneumoniae-induced acute lung injury, Sivelestat pretreatment significantly reduces tumor necrosis factor-alpha (TNF-α), interleukin-1β, interleukin-6, and CXCL1 levels in bronchoalveolar lavage fluid. This correlates with inhibited c-Jun N-terminal kinase (JNK) phosphorylation and NF-κB nuclear translocation in pulmonary endothelial cells. During simulated extracorporeal circulation, Sivelestat attenuates interleukin-8 release by >60%, disrupting neutrophil chemotaxis and secondary activation. Clinical studies in COVID-19 confirm these mechanisms: Sivelestat reduces circulating interferon-alpha, interleukin-1β, and interleukin-2 by >40% in severe acute respiratory syndrome coronavirus 2 patients, contributing to its mortality benefit [4] [6] [8].
Table 2: Cytokine Modulation by Sivelestat in Experimental Models
Experimental Model | Key Cytokines/Chemokines Suppressed | Proposed Mechanism |
---|---|---|
Lipopolysaccharide-induced ALI (Rat) | TNF-α, IL-6, CXCL1 | JNK/NF-κB pathway inhibition |
Klebsiella pneumoniae ALI (Rat) | IL-1β, IL-8, TNF-α | TLR4/IRAK signaling blockade |
Simulated extracorporeal circulation | Interleukin-8 | Elastase-dependent PAR-2 inactivation |
COVID-19 (Human) | IFNα, IL-1β, IL-2 | Downstream of neutrophil elastase inhibition |
Sivelestat mitigates oxidative injury via nuclear factor erythroid 2-related factor 2 (Nrf2) activation and apoptosis modulation. In TNF-α-stimulated pulmonary endothelial cells, it reduces reactive oxygen species production by >50% and malondialdehyde (lipid peroxidation marker) by 40%, while enhancing superoxide dismutase and glutathione peroxidase activity. This antioxidant effect requires Nrf2 nuclear translocation and subsequent heme oxygenase-1 upregulation—effects abolished by the Nrf2 inhibitor ML385. Sivelestat also suppresses apoptosis in lipopolysaccharide-injured lungs by downregulating caspase-3 cleavage and BCL2-associated X protein expression. In liver ischemia-reperfusion, it diminishes terminal deoxynucleotidyl transferase dUTP nick-end labeling-positive cells by 70%, coinciding with reduced mitochondrial cytochrome c release. These actions are partially mediated via ACE2/angiotensin-(1–7), which inhibits NADPH oxidase assembly and downregulates pro-apoptotic p38 MAPK signaling. Consequently, Sivelestat preserves cellular viability during inflammatory stress [4] [7] [9].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: